An In-depth Technical Guide to the Core Basic Properties of N-Phenethylbenzenesulfonamide
An In-depth Technical Guide to the Core Basic Properties of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of N-Phenethylbenzenesulfonamide, including its physicochemical characteristics, synthesis, and spectral data. Additionally, it explores the known biological activities of the broader class of N-phenethylbenzenesulfonamides, providing context for its potential applications in drug discovery and development.
Core Physicochemical Properties
While some experimental data for N-Phenethylbenzenesulfonamide is available, other properties are inferred from closely related analogs. The following tables summarize the key physicochemical properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Boiling Point | 422.6 °C at 760 mmHg | [1] |
| Melting Point | 146-148 °C (for N-phenyl-N-(2-phenylethyl)benzenesulfonamide) | [2] |
| Appearance | White crystalline powder (inferred from analog) | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Source |
| Water | Insoluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
Synthesis and Characterization
The synthesis of N-Phenethylbenzenesulfonamide is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride.
General Synthetic Protocol
This procedure outlines the fundamental steps for the synthesis of N-Phenethylbenzenesulfonamide.[3]
Materials:
-
2-phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Acetone (or another suitable solvent)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A solution of 2-phenylethylamine is prepared in a mixture of acetone and a base such as pyridine.
-
Benzenesulfonyl chloride is added dropwise to the stirred solution at room temperature. The base serves to neutralize the hydrochloric acid that is formed during the reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, water is added to the reaction mixture, and the product is extracted using an organic solvent.
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The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-Phenethylbenzenesulfonamide can be purified by recrystallization or column chromatography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for a bromo-substituted analog, 2-bromo-N-phenethylbenzenesulfonamide, can be used as a reference for spectral interpretation.[4] The key expected signals for N-Phenethylbenzenesulfonamide would include:
-
¹H NMR: Aromatic protons from the two phenyl rings, and two sets of methylene protons from the phenethyl group, likely appearing as triplets. The N-H proton would appear as a singlet or a broad signal.
-
¹³C NMR: Aromatic carbons from both rings, and two aliphatic carbons from the phenethyl moiety.
A detailed protocol for acquiring NMR spectra can be adapted from established methods for similar compounds.[4]
Infrared (IR) Spectroscopy
The IR spectrum of N-Phenethylbenzenesulfonamide is expected to show characteristic absorptions for the sulfonamide group and the aromatic rings. Key expected vibrational modes include:
-
N-H stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).
-
Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹ (strong intensity).
-
Aliphatic C-H stretch: Peaks in the region of 3000-2850 cm⁻¹ (medium intensity).
-
S=O asymmetric and symmetric stretches: Strong absorptions around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of N-Phenethylbenzenesulfonamide is expected to show a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).[5][6] A detailed protocol for analyzing the fragmentation pattern can be adapted from methods used for analogous compounds.[5]
Potential Biological Activities and Signaling Pathways
While specific studies on N-Phenethylbenzenesulfonamide are limited, the broader class of substituted N-phenethylbenzenesulfonamides has been investigated for various biological activities, primarily as enzyme inhibitors.
Butyrylcholinesterase (BChE) Inhibition
Substituted N-phenethylbenzenesulfonamides have shown potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease.[3] The inhibition of BChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for such conditions. The mechanism of inhibition is believed to involve the binding of the sulfonamide moiety to the active site of the enzyme.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. While N-Phenethylbenzenesulfonamide itself has not been extensively studied as a CA inhibitor, its structural similarity to known inhibitors suggests it may possess this activity.
Conclusion
N-Phenethylbenzenesulfonamide is a compound with a foundation in the well-studied class of sulfonamides. While specific experimental data for this particular molecule is somewhat limited in publicly accessible sources, its basic properties can be reliably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly of butyrylcholinesterase and carbonic anhydrases, makes it a molecule of interest for further investigation in the field of drug discovery. This technical guide serves as a foundational resource for researchers embarking on studies involving N-Phenethylbenzenesulfonamide.
References
- 1. molbase.com [molbase.com]
- 2. Buy N-phenyl-N-(2-phenylethyl)benzenesulfonamide [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
